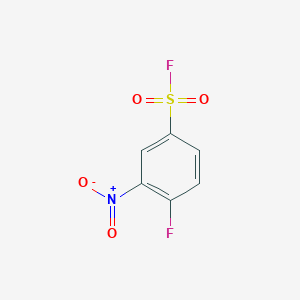
4-Fluoro-3-nitrobenzenesulfonyl fluoride
Vue d'ensemble
Description
4-Fluoro-3-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular weight of 223.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H3F2NO4S/c7-5-2-1-4 (14 (8,12)13)3-6 (5)9 (10)11/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Organocatalytic Transformations
- The compound has been used in the synthesis of fluorinated products with high diastereo- and enantioselectivity, utilizing organocatalytic one-pot sequential 1,4-addition/dearomative-fluorination transformations. This involves the formation of products with adjacent tertiary and α-fluoro quaternary stereocenters, which are significant in the development of chiral compounds (Li et al., 2012).
Polymer and Biological Applications
- In polymer science and biological applications, 4-Fluorobenzenesulfonyl chloride, a related compound, has been utilized as an activating agent for the covalent attachment of biological materials to solid supports. This has implications in the development of therapeutic applications and bioselective separation processes (Chang et al., 1992).
Molecular Structure Studies
- The molecular structure and conformations of 2-nitrobenzenesulfonyl fluoride, a related compound, have been studied to understand its conformational properties. This research is crucial in the field of molecular structure analysis (Petrov et al., 2010).
Synthesis of PET Tracer Precursors
- The compound has been employed in the synthesis of novel sulfonamide derivatives, which are used as precursors in fluoride chemistry for positron emission tomography tracers. This has important implications in medical imaging and diagnostics (Gebhardt & Saluz, 2012).
Biodegradation and Environmental Impact
- Studies on the biodegradation of fluoronitrobenzenes, which are structurally related to 4-Fluoro-3-nitrobenzenesulfonyl fluoride, have been conducted to understand their environmental impact. This research is crucial for environmental conservation and understanding the fate of such compounds in nature (Zhao et al., 2014).
Fluorine in Organic Synthesis
- The role of fluorine in organic synthesis, especially in the context of C-F bond activation, has been explored. This research provides insights into the synthesis and applications of fluorine-containing compounds, relevant to this compound (Amii & Uneyama, 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
It is known that sulfonyl fluoride motifs, like the one present in 4-fluoro-3-nitrobenzenesulfonyl fluoride, can form covalent bonds between two molecules . This suggests that this compound may interact with its targets through covalent bonding.
Biochemical Pathways
Given its potential to form covalent bonds with proteins or nucleic acids , it can be inferred that it may affect various biochemical pathways depending on the specific proteins or nucleic acids it interacts with.
Result of Action
Given its potential to form covalent bonds with proteins or nucleic acids , it can be inferred that it may alter the function of these molecules, leading to various molecular and cellular effects.
Propriétés
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWBEYHAMXIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300942 | |
| Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500585-16-0 | |
| Record name | 4-fluoro-3-nitrobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1618113.png)